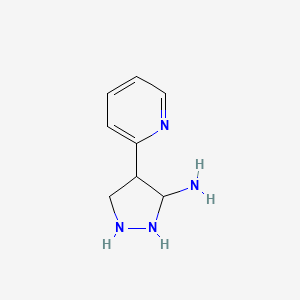

4-Pyridin-2-ylpyrazolidin-3-amine

描述

4-Pyridin-2-ylpyrazolidin-3-amine is a heterocyclic compound featuring a pyrazolidine core (a five-membered saturated ring containing two nitrogen atoms) with a pyridin-2-yl substituent at position 4 and an amine group at position 3 (Figure 1). Pyrazolidines are less common than aromatic heterocycles like pyridine or pyrimidine, but their saturated nature confers conformational flexibility, which can influence binding interactions in biological systems.

属性

分子式 |

C8H12N4 |

|---|---|

分子量 |

164.21 g/mol |

IUPAC 名称 |

4-pyridin-2-ylpyrazolidin-3-amine |

InChI |

InChI=1S/C8H12N4/c9-8-6(5-11-12-8)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5,9H2 |

InChI 键 |

IMWDNTBCBYBGOM-UHFFFAOYSA-N |

规范 SMILES |

C1C(C(NN1)N)C2=CC=CC=N2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-2-ylpyrazolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with an appropriate carbonyl compound under acidic or basic conditions to form the pyrazolidine ring . Another method involves the use of 1,3-dipolar cycloaddition reactions between nitrone or azomethine ylide and a dipolarophile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

化学反应分析

Types of Reactions

4-Pyridin-2-ylpyrazolidin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

科学研究应用

4-Pyridin-2-ylpyrazolidin-3-amine has several scientific research applications:

作用机制

The mechanism of action of 4-Pyridin-2-ylpyrazolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, crystallographic, and functional differences between 4-Pyridin-2-ylpyrazolidin-3-amine and related heterocyclic compounds:

Structural and Functional Insights

Core Flexibility vs. In contrast, pyridine () and pyrimidine () derivatives are rigid and planar, favoring π-π stacking interactions .

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in ) increase reactivity, while bulky substituents (e.g., isopropylamine in ) may enhance target selectivity . The pyridin-2-yl group in the target compound could orient the molecule for specific hydrogen-bonding interactions.

Biological Activity :

- Pyridopyrazines () demonstrate kinase inhibition via interactions with ATP-binding pockets . The target compound’s amine and pyridine groups may similarly engage in H-bonding and hydrophobic interactions, though its flexible core might alter binding kinetics.

Methodological Considerations in Structural Analysis

Crystallographic tools like SHELXL () and SIR97 () are critical for resolving subtle structural differences among these compounds. For example:

常见问题

Q. Table 1: Structurally Related Compounds and Key Features

Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and varied pH (1–13) to identify degradation pathways .

- LC-MS/MS analysis to characterize degradation products and quantify half-life .

- Plasma stability assays using human or animal plasma to simulate in vivo conditions .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent screening : Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents for crystal growth .

- Seeding techniques : Introduce pre-formed microcrystals to induce nucleation.

- Temperature gradients : Slow cooling from supersaturated solutions to promote lattice formation .

Methodological Considerations

- Theoretical Frameworks : Align experiments with kinase inhibition theory or heterocyclic reactivity principles to ensure hypothesis-driven research .

- Data Contradictions : Use Bayesian statistics to quantify uncertainty in conflicting datasets .

- Ethical Compliance : Adhere to institutional safety protocols for handling hazardous intermediates (e.g., chlorinated reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。